molecular formula C16H20N2O3 B11837124 Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B11837124
M. Wt: 288.34 g/mol
InChI Key: BNQZZSUJLXKURE-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of a spirocyclic lactam, which undergoes nucleophilic substitution with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-6-7-16(17-14)8-10-18(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZZSUJLXKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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